6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
Descripción
6-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS: 896307-25-8, Molecular Formula: C₁₉H₁₈N₂O₄S, MW: 370.42) is a heterocyclic ester featuring:
- A 4-oxo-4H-pyran core substituted at the 3-position with a 3,4-dimethylbenzoate group.
- A 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl} substituent, introducing a sulfur-linked imidazole moiety . This structure combines a pyranone ring (known for hydrogen-bonding capacity) with a lipophilic 3,4-dimethylbenzoate ester and a pharmacologically relevant imidazole-thioether group.
Propiedades
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-7-21(19)3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJRFDHLHSORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues in Benzoate Esters
Several ethyl benzoate derivatives () share ester functionalities but differ in heterocyclic substituents:
| Compound ID | Substituent Structure | Biological Relevance |
|---|---|---|
| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Potential kinase inhibition |
| I-6373 | 4-(3-Methylisoxazol-5-yl)phenethylthio | Enhanced metabolic stability (thioether) |
| I-6473 | 4-(3-Methylisoxazol-5-yl)phenethoxy | Improved solubility (ether linkage) |
Key Differences from Target Compound :
Imidazole-Containing Analogues
2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-(4-phenoxyphenyl)prop-2-enamide () shares the (1-methyl-1H-imidazol-2-yl)sulfanyl group but differs in:
- Backbone: A cyano-enamide scaffold vs. the pyranone-benzoate system.
- Pharmacophore: The enamide’s electron-deficient cyano group may enhance target specificity compared to the pyranone’s carbonyl .
Pharmacological Considerations
- Imidazole Thioethers: Known for antimicrobial and antitumor activity (e.g., ’s 5-oxo-imidazoles tested for microbial growth inhibition) .
- Pyranone Cores: Often associated with anti-inflammatory or antioxidant properties due to redox-active carbonyl groups.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
